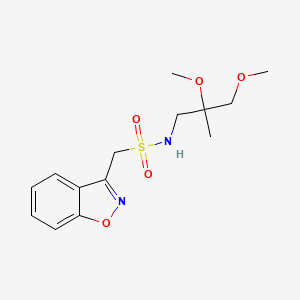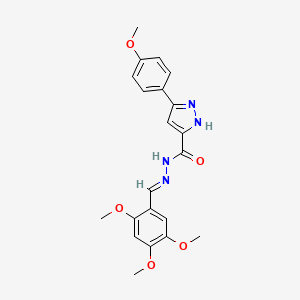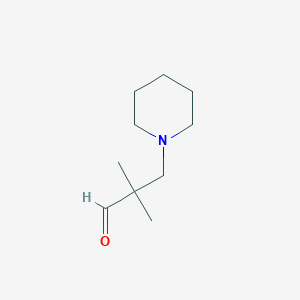
3-benzyl-4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-benzyl-4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-imine” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms. The thiazole ring is substituted with benzyl, 4-bromophenyl, and phenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and the heterocyclic thiazole ring. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its substituents. Some general properties can be predicted based on its structure, such as its likely insolubility in water and its potential reactivity .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
- Research has elucidated on the synthesis of thiazol-2-imine derivatives, showcasing their utility in chemical synthesis. For instance, a study describes a simple, efficient one-pot, three-component procedure for synthesizing thiazol-2-imines, demonstrating the compound's relevance in constructing complex molecules through catalytic and regioselective methods (Heravi & Moghimi, 2012). Another research highlights a catalyst-free, regioselective one-pot synthesis of thiazol-2-imine derivatives in ionic liquid, underscoring the eco-friendly and efficient approach towards synthesizing these compounds (Kumar et al., 2013).
Catalytic Applications
- The compound and its derivatives have shown potential in catalysis, particularly in cross-coupling reactions. A study on hybrid thiophosphoryl–benzothiazole palladium SCN-pincer complexes illustrates how structural modifications of similar compounds influence catalytic performance in Suzuki cross-coupling, pointing towards the importance of these compounds in facilitating chemical transformations (Kozlov et al., 2011).
Potential Biological Activities
- Several studies have investigated the antimicrobial and antitumoral activities of thiazol-2-imine derivatives. For example, a synthesis of novel glycosyl thiazol-2-imines evaluated against various cancer cell lines reveals their potential as antitumoral agents, suggesting the relevance of these compounds in medicinal chemistry and drug discovery (Zhao et al., 2010). Another study focusing on the synthesis of benzimidazole derivatives containing imine function and their evaluation for antimicrobial activity further indicates the potential biomedical applications of these compounds (Kahveci et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in biological systems .
Eigenschaften
IUPAC Name |
3-benzyl-4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2S/c23-19-13-11-18(12-14-19)21-16-26-22(24-20-9-5-2-6-10-20)25(21)15-17-7-3-1-4-8-17/h1-14,16H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBABJIHIKGQQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2754702.png)





![N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2754708.png)
![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2754709.png)
![5-Bromo-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2754710.png)

![N-(3-ethoxypropyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2754714.png)
![(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(4-phenylphenyl)methanone](/img/structure/B2754716.png)

